1,7-Phenanthroline

Description

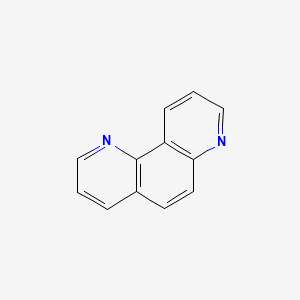

Structure

3D Structure

Properties

IUPAC Name |

1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOMUDCMCEDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870492 | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [MSDSonline] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | 1,7-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

230-46-6, 12678-01-2 | |

| Record name | 1,7-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 230-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the chemical properties of 1,7-phenanthroline

An In-depth Technical Guide to the Chemical Properties of 1,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrolines are a class of heterocyclic aromatic organic compounds, structurally defined by a phenanthrene nucleus with two nitrogen atoms replacing methine groups. Among these, 1,10-phenanthroline is the most widely studied and utilized isomer, celebrated for its exceptional chelating properties with a vast range of metal ions.[1] However, its isomers, including this compound, possess distinct electronic and steric properties due to the alternative placement of their nitrogen atoms.[2] While historically less explored, this compound is gaining significant interest for its unique coordination behavior, reactivity, and potential applications in materials science, catalysis, and medicinal chemistry.[2][3] This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering insights for its application in advanced research and development.

Molecular Structure and Physicochemical Properties

This compound is an aza-analog of phenanthrene.[4] The asymmetric placement of its two nitrogen atoms differentiates it from the more symmetric 1,10- and 4,7-phenanthroline isomers, which is a key determinant of its chemical behavior.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 230-46-6 | [5] |

| Molecular Formula | C₁₂H₈N₂ | [5] |

| Molecular Weight | 180.21 g/mol | [5] |

| Appearance | White to beige crystalline powder | [5] |

| Melting Point | 79-81 °C | [5] |

| Boiling Point | ~303 °C (estimate) | [5] |

| Solubility | Soluble in water, ethanol, ether, benzene | [4] |

| pKa | 4.30 (+1) at 25°C | [5] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold can be achieved through several established routes, which have been refined to improve yields and introduce functional diversity.

Key Synthetic Methodologies

-

Friedländer Annulation: This is a classical and widely used method for constructing quinoline and phenanthroline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[2] Dehydrogenative Friedländer annulation using catalysts like manganese dioxide (MnO₂) represents a more modern and efficient approach.[2]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The Povarov reaction, a type of aza-Diels-Alder reaction, is particularly effective for synthesizing this compound derivatives from starting materials like 1,3-diaminobenzene, an arylaldehyde, and phenylacetylene.[2][3] This one-pot method allows for the facile introduction of various substituents.[3]

-

Michael Addition: This reaction has been employed to create 5,6-dihydrophenanthroline analogs by reacting a dihydro-5-quinolinone system with malononitrile and various aldehydes.[2][6]

Caption: Generalized workflow for Friedländer Annulation.

Coordination Chemistry and Reactivity

The defining characteristic of this compound is its unique coordination chemistry, which stems from the wider spacing and asymmetric orientation of its nitrogen donors compared to 1,10-phenanthroline.

-

Ligand Behavior: While 1,10-phenanthroline is a classic bidentate chelating ligand, this compound exhibits more complex behavior. It has a significant tendency to form singly or doubly protonated salts, creating extensive supramolecular networks through hydrogen bonds.[7] In some reactions, particularly with copper(II) salts, it preferentially forms these protonated species rather than directly coordinating to the metal center.[7][8] This contrasts with 4,7-phenanthroline, which can act as a monodentate or bridging ligand under similar conditions.[8][9]

-

Metal Complexes: Despite its tendency for protonation, this compound can form stable metal complexes. It has been shown to coordinate with various metal ions, including:

-

Supramolecular Chemistry: The planar structure and hydrogen bonding capability of this compound make it an excellent building block for supramolecular assemblies, which are stabilized by π-π stacking interactions and hydrogen bonds.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | 230-46-6 [chemicalbook.com]

- 5. This compound CAS#: 230-46-6 [m.chemicalbook.com]

- 6. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The rôle of 4,7-phenanthroline in coordination polymer construction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,7-Phenanthroline: A Keystone Ligand in Coordination Chemistry and Drug Discovery

Abstract

1,7-Phenanthroline, a heterocyclic aromatic compound with the formula C₁₂H₈N₂, is a significant isomer within the phenanthroline family.[1][2] While historically less studied than its 1,10-phenanthroline counterpart, the unique meta-positioning of its nitrogen atoms imparts distinct electronic and steric properties that are increasingly harnessed in coordination chemistry, materials science, and drug development.[1] This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, and coordination behavior of this compound. It explores the causal relationships between its structural geometry and its functional properties, offering field-proven insights for researchers in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic signature, and the profound implications of its unique topology on the design of novel metal complexes and biologically active agents.

Introduction: The Significance of Isomeric Purity

The phenanthrolines are a class of rigid, planar N-heterocyclic compounds that serve as exceptional chelating ligands for a vast array of metal ions.[1][3] Their utility stems from a polyaromatic structure that ensures rigidity and a π-system conducive to interesting photophysical and electronic properties.[4] The specific arrangement of the two nitrogen atoms within the tricyclic phenanthrene framework gives rise to several structural isomers, most notably the 1,10-(ortho), 4,7-(para), and the subject of this guide, the 1,7-(meta) phenanthroline.[1]

The distinction is not trivial. The spatial orientation of the nitrogen lone pairs in this compound, as compared to the more convergent arrangement in 1,10-phenanthroline, dictates a different "bite angle" and coordination geometry. This structural nuance is the primary driver of its unique chemical behavior, influencing the stability, stereochemistry, and catalytic activity of its metal complexes.[1] In the context of drug development, where molecular recognition is paramount, these differences can be exploited to achieve selective inhibition of metalloenzymes or targeted interactions with biomolecules like DNA.[1][5] This guide will illuminate the foundational structural and bonding principles that empower these applications.

Molecular Geometry and Spectroscopic Profile

The precise three-dimensional arrangement of atoms and the nature of their electronic environment are fundamental to understanding the reactivity and function of this compound.

Crystallographic and Structural Data

Computational modeling using Density Functional Theory (DFT) serves as a powerful tool to predict geometric parameters with high accuracy, complementing experimental data.[3]

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| C-C Bond Lengths | 1.36 - 1.42 Å | Values are intermediate between single and double bonds, confirming aromatic delocalization. |

| C-N Bond Lengths | ~1.33 - 1.37 Å | Shorter than a typical C-N single bond, indicating π-character. |

| C-N-C Bond Angle | ~117 - 118° | Reflects the sp² hybridization of the nitrogen atoms within the aromatic rings. |

| Dihedral Angles | Near 0° or 180° | Confirms the high degree of planarity across the entire tricyclic system. |

Note: These values are typical ranges derived from computational studies and data on related structures.[3] Specific values can vary based on the computational method or crystal packing forces.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable, non-destructive insights into the molecular structure and electronic environment.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming the identity and purity of this compound. The aromatic region of the ¹H NMR spectrum displays a complex pattern of doublets and triplets corresponding to the eight unique protons on the aromatic scaffold.[7][8] Advanced 2D NMR techniques like COSY and HSQC are used to definitively assign each proton and carbon signal, confirming the connectivity of the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic rings (typically >3000 cm⁻¹), along with a series of strong bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the heterocyclic framework.[2]

-

UV-Visible Spectroscopy: The extended π-conjugated system of this compound gives rise to strong electronic absorptions in the UV region. These bands, typically resulting from π→π* transitions, are sensitive to the solvent environment and metal coordination.[9]

Electronic Structure and Coordination Behavior

The arrangement of electrons, particularly within the π-system and the non-bonding lone pairs on the nitrogen atoms, governs the molecule's reactivity, basicity, and ability to function as a ligand.

Aromaticity, Basicity, and Protonation

This compound is an aromatic molecule, with a delocalized system of 14 π-electrons conforming to Hückel's rule (4n+2, where n=3). This aromaticity is the source of its high thermal stability and planar geometry. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the rings, influencing the molecule's overall electronic properties.

The lone pair of electrons on each nitrogen atom is available for donation to a Lewis acid, such as a proton or a metal ion. The basicity of the molecule is quantified by its pKa value, which for the first protonation is approximately 4.30.[10] This makes it a moderately weak base. Due to the large separation between the nitrogen atoms, this compound has a strong tendency to form singly or doubly protonated salts in the presence of acid, which can readily assemble into supramolecular networks through hydrogen bonding.[6]

The Asymmetric Bidentate Ligand

In coordination chemistry, this compound functions as a bidentate chelating ligand, binding to a metal center through its two nitrogen atoms.[1] Unlike the symmetric 1,10-isomer, the meta arrangement of the nitrogens in this compound creates an asymmetric coordination pocket. This has profound consequences:

-

Larger Bite Angle: The distance between the N1 and N7 atoms necessitates a larger bite angle in the resulting metallacycle compared to 1,10-phenanthroline. This can enforce unusual or distorted coordination geometries on the metal center.

-

Steric Influence: The orientation of the fused benzene ring relative to the coordination site creates a unique steric profile that can influence substrate access in catalytic applications or the mode of binding to biological targets.

This coordination behavior is central to its utility. For example, zinc(II) complexes with this compound have been shown to form distorted tetrahedral geometries.[1]

Caption: Workflow for a modern multicomponent synthesis of this compound derivatives.

Applications in Drug Development and Research

The unique structural and coordination properties of this compound make it a valuable scaffold in medicinal chemistry and materials science.

Metallo-intercalators and Enzyme Inhibition

Phenanthroline complexes have long been investigated for their ability to interact with DNA. [5][11]The planar aromatic surface allows them to intercalate between DNA base pairs, while the metal center can introduce redox activity or facilitate DNA cleavage. [11]The specific geometry of this compound complexes can influence the mode and selectivity of this binding. [12] Furthermore, as a potent metal chelator, this compound can inhibit the activity of metalloproteins and metal-dependent enzymes, a mechanism with significant therapeutic potential. [1][5]Derivatives of phenanthroline have demonstrated antimicrobial, anticancer, and anticholinesterase activities, making them promising leads in the development of new drugs. [13][14]

Materials Science and Catalysis

In the realm of materials science, this compound derivatives are being explored for use in organic light-emitting diodes (OLEDs) as hole-blocking and electron-transporting materials. [15]The ability to tune their electronic properties (HOMO/LUMO levels) through synthetic modification is key to this application. [3][15]The distinct coordination geometry imparted by the 1,7-nitrogen placement can also lead to unique catalytic activities, representing a burgeoning field of research compared to the well-trodden path of its 1,10-isomer. [1]

Conclusion

This compound is far more than just a structural isomer of its more famous relative. Its asymmetric nitrogen placement results in a unique molecular architecture that confers distinct steric and electronic properties. This guide has demonstrated that these properties translate into specific and advantageous behaviors in coordination chemistry, from influencing the geometry of metal complexes to enabling novel synthetic pathways. For researchers and drug development professionals, understanding the fundamental structure-property relationships of the this compound core is essential for the rational design of next-generation catalysts, advanced materials, and targeted therapeutics. The continued exploration of this versatile scaffold promises to unlock new opportunities across the chemical and biological sciences.

References

-

Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes. (2022-03-23). Oxford Academic. [Link]

-

This compound. NIST WebBook. [Link]

-

New insights into the structural diversity of this compound in the reaction with dimethyltin(IV) dichloride. (2025-08-12). Taylor & Francis Online. [Link]

-

This compound | C12H8N2 | CID 67473. PubChem. [Link]

-

A Comparative Study of the Coordination Ability of 1,7- and 4,7-phenanthroline in the reactions with copper(II) salts. CORE. [Link]

-

Transition metal complexes of 1,10-phenanthroline. Wikipedia. [Link]

-

Tris(phenanthroline) Metal Complexes. Chemistry LibreTexts. [Link]

-

The crystal supramolecularity of metal phenanthroline complexes. RSC Publishing. [Link]

-

A study of Pt(II)-phenanthroline complex interactions with double-stranded and G-quadruplex DNA by ESI-MS, circular dichroism, and computational docking. PubMed. [Link]

-

A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. ResearchGate. [Link]

-

Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (NIH). [Link]

-

Selected bond lengths, the shortest interatomic distances d (Å) and angles ω ( • ) in structures I and II. ResearchGate. [Link]

-

Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. [Link]

-

The chemical structure of 1,10-phenanthroline. ResearchGate. [Link]

-

1,10-Phenanthroline. Wikipedia. [Link]

-

A study of Pt(II)–phenanthroline complex interactions with double-stranded and G-quadruplex DNA by ESI–MS, circular dichroism, and computational docking. ResearchGate. [Link]

-

Phenanthroline Derivatives with Improved Selectivity as DNA-Targeting Anticancer or Antimicrobial Drugs. ResearchGate. [Link]

-

Selected bond lengths (Å) and angles (°) for 1. ResearchGate. [Link]

-

Table 2 . Selected bond lengths /Å and angles /° for complexes 1-3. ResearchGate. [Link]

-

Selected bond lengths, the shortest interatomic distances d (Å) and angles ω ( • ) in structures VI-IX. ResearchGate. [Link]

-

Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

An expeditious synthesis of 6,7-dihydrodibenzo[b,j] [6][8]phenanthroline derivatives as fluorescent materials. RSC Publishing. [Link]

Sources

- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(230-46-6) 1H NMR spectrum [chemicalbook.com]

- 9. An expeditious synthesis of 6,7-dihydrodibenzo[ b , j ][4,7] phenanthroline derivatives as fluorescent materials - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05198B [pubs.rsc.org]

- 10. This compound CAS#: 230-46-6 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A study of Pt(II)-phenanthroline complex interactions with double-stranded and G-quadruplex DNA by ESI-MS, circular dichroism, and computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

spectroscopic data of 1,7-phenanthroline (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,7-Phenanthroline

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular entities is not merely a procedural step but the very foundation of scientific integrity. For N-heterocyclic compounds like this compound, which serve as critical ligands in coordination chemistry and building blocks for complex organic structures, a thorough understanding of their spectroscopic signature is paramount.[1] This guide is crafted from the perspective of a senior application scientist to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Our focus extends beyond the mere presentation of data; we delve into the causality behind the spectral features, offering insights into how these techniques collectively provide a unique molecular fingerprint, essential for identity confirmation, purity assessment, and the study of molecular interactions.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₈N₂) is a rigid, planar aromatic compound featuring two nitrogen atoms embedded within a fused three-ring system.[2] The specific arrangement of these nitrogen atoms at positions 1 and 7 distinguishes it from its more common isomers, such as 1,10-phenanthroline and 4,7-phenanthroline, and imparts unique coordination properties and electronic characteristics.[1] Spectroscopic analysis is the primary method to confirm this precise isomeric structure and to probe its electronic environment.

A foundational step in spectroscopic analysis is understanding the molecule's structure and symmetry, which dictates the number and type of signals observed.

Caption: IUPAC numbering scheme for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a precise map of the proton environments. Due to the molecule's asymmetry, all eight aromatic protons are chemically distinct, leading to eight unique signals in the spectrum. The electron-withdrawing nature of the nitrogen atoms significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.19 | dd | 4.5, 1.5 |

| H-6 | ~7.68 | m | - |

| H-3 | 7.55 | dd | 8.0, 4.5 |

| H-4 | 8.11 | dd | 8.0, 1.4 |

| H-5 | ~7.66 | m | - |

| H-8 | 7.35 | dd | 6.5, 1.4 |

| H-9 | 8.62 | d | 6.5 |

| H-10 | ~7.62 | m | - |

| Note: Data corresponds to a spectrum acquired in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. Assignments are based on literature data for phenanthroline N-oxides which provide clear proton assignments.[3] |

Interpretation and Causality:

-

H-2 and H-9: These protons are positioned ortho to the nitrogen atoms and are the most deshielded, appearing furthest downfield. H-2 is adjacent to N-1, and H-9 is adjacent to N-7. Their significant downfield shift is a direct consequence of the inductive electron withdrawal and the anisotropic effect of the nitrogen lone pair.[3]

-

H-4 and H-8: These protons are in para positions relative to the nitrogens and also experience deshielding, though to a lesser extent than the ortho protons.

-

H-3, H-5, H-6, H-10: These protons are the most shielded (upfield) among the aromatic protons, residing in the central benzene ring or in positions meta to the nitrogen atoms. Their signals often appear as complex multiplets due to multiple coupling interactions.

-

Coupling Constants (J): The observed multiplicities (e.g., doublet of doublets, dd) and J-values are critical for confirming assignments. For instance, the coupling between H-3 and H-4 is a typical ortho-coupling (~8.0 Hz), while the coupling between H-2 and H-3 is also ortho (~4.5 Hz). The smaller couplings (~1.5 Hz) represent meta-couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the skeleton. As with the protons, the asymmetry of this compound results in 12 distinct signals for the 12 carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 148.8 |

| C-3 | 122.1 |

| C-4 | 134.9 |

| C-4a | 127.9 |

| C-5 | 128.0 |

| C-6 | 125.4 |

| C-6a | 132.2 |

| C-7 | - (Quaternary) |

| C-8 | 121.8 |

| C-9 | 139.6 |

| C-10 | - |

| C-10a | 137.1 |

| C-10b | 141.4 |

| Note: Data corresponds to a spectrum acquired in CDCl₃. Specific assignments for all carbons, especially quaternary ones, require advanced 2D NMR techniques. Data is based on reported values for a closely related derivative.[3] |

Interpretation and Causality:

-

Carbons adjacent to Nitrogen (C-2, C-9): These carbons are significantly deshielded and appear at the lowest field due to the high electronegativity of the adjacent nitrogen atom.

-

Quaternary Carbons (C-4a, C-6a, C-10a, C-10b): These carbons, located at the ring junctions, typically show signals with lower intensity and can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Their chemical shifts are influenced by their position within the fused aromatic system.

-

Protonated Carbons: The remaining signals correspond to the eight carbons bearing a hydrogen atom. Their chemical shifts are influenced by their proximity to the nitrogen atoms and their position within the π-system.

Experimental Protocol: NMR Spectroscopy

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Mapping Vibrational Modes

IR spectroscopy probes the vibrational frequencies of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a fingerprint of the functional groups present. For a non-linear molecule like this compound with 22 atoms (12 C, 8 H, 2 N), the theoretical number of fundamental vibrational modes is 3N-6, which equals 3(22)-6 = 60 modes.[4]

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1650-1500 | Strong-Medium | C=C and C=N stretching vibrations (aromatic ring) |

| 1517, 1429 | Strong | Aromatic ring skeletal vibrations |

| 1100-1000 | Medium | In-plane C-H bending |

| 900-700 | Strong | Out-of-plane C-H bending (γ-CH) |

| Note: Data is compiled from the NIST Chemistry WebBook and general values for phenanthroline-type compounds.[2][5] |

Interpretation and Causality:

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a definitive indicator of hydrogen atoms attached to sp²-hybridized carbon atoms, characteristic of the aromatic rings.

-

Ring Skeletal Vibrations (1650-1400 cm⁻¹): This region is the most information-rich for aromatic heterocycles. The strong absorptions are due to the stretching and contraction of the C=C and C=N bonds within the fused ring system. The specific pattern of these bands is highly characteristic of the phenanthroline scaffold.[5]

-

C-H Bending Vibrations (<1000 cm⁻¹): The strong bands in the "fingerprint region" correspond to the out-of-plane bending of the C-H bonds. The exact positions of these bands are sensitive to the substitution pattern on the aromatic rings and provide further confirmation of the 1,7-isomer structure.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic N-heterocycles like this compound, the observed absorptions are typically due to π→π* and n→π* electronic transitions.[6][7]

Table 4: UV-Vis Spectroscopic Data for Phenanthrolines

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assigned Transition |

| ~270-280 | High | Ethanol/Methanol | π→π* (Benzenoid band) |

| ~320-340 | Moderate | Ethanol/Methanol | n→π* |

| Note: Specific data for this compound is less commonly reported than for 1,10-phenanthroline. The values are typical for the phenanthroline class. The exact λmax and ε values are highly sensitive to the solvent.[6][7][8] |

Interpretation and Causality:

-

π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The extensive conjugation in the phenanthroline scaffold gives rise to strong absorptions in the UV region.

-

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on a nitrogen atom, to a π* antibonding orbital. These are typically lower in energy and intensity compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a distinct peak at longer wavelengths.[7] The solvent can significantly impact these transitions; polar protic solvents can hydrogen-bond to the nitrogen lone pairs, stabilizing the n orbital and causing a blue shift (hypsochromic shift) of the n→π* band.

Caption: Energy diagram of electronic transitions in this compound.

Conclusion: A Unified Spectroscopic Fingerprint

The comprehensive spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a robust and multi-faceted molecular fingerprint.

-

¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, confirming the unique connectivity and asymmetry of the 1,7-isomer.

-

FT-IR validates the presence of the aromatic N-heterocyclic core through its characteristic vibrational modes.

-

UV-Vis spectroscopy probes the electronic structure, revealing the characteristic π→π* and n→π* transitions inherent to its conjugated system.

Together, these datasets form a self-validating system for the identification and purity assessment of this compound. For researchers in drug development and materials science, this foundational data is indispensable for ensuring the quality of starting materials, monitoring chemical reactions, and understanding the ligand's behavior in complex formation and other applications.

References

- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

solubility of 1,7-phenanthroline in organic solvents

An In-Depth Technical Guide to the Solubility of 1,7-Phenanthroline in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and biomedical research.[1] As a crucial physical property, solubility dictates the utility of this compound in various applications, from serving as a ligand in synthesis to its formulation in drug delivery systems. This document elucidates the theoretical principles governing its dissolution, presents available solubility data, details a robust experimental protocol for its determination, and discusses the practical implications for researchers and developers.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic, nitrogen-containing heterocyclic compound with the chemical formula C₁₂H₈N₂.[2][3] It is one of several structural isomers of phenanthroline, distinguished by the specific placement of its two nitrogen atoms within the fused three-ring system.[1] This unique arrangement confers distinct coordination behavior and physical properties compared to its more commonly studied isomers, such as 1,10-phenanthroline.[1]

In contemporary research, this compound is recognized for its role as a metal chelator, an intermediate in chemical synthesis, and a building block for functional materials like organic light-emitting diodes (OLEDs).[1][4] Its derivatives are also being explored for their biomedical potential.[1] For professionals in these fields, understanding the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for:

-

Reaction Chemistry: Selecting appropriate solvents to achieve homogeneity for synthesis, catalysis, or complex formation.

-

Purification: Designing effective crystallization, precipitation, or chromatographic separation processes.

-

Material Fabrication: Processing and depositing the molecule for applications in electronics or materials science.

-

Pharmaceutical Development: Formulating stock solutions for biological assays and developing potential drug delivery systems.

This guide aims to provide the necessary theoretical foundation and practical knowledge to empower scientists to effectively work with this compound.

Theoretical Framework: Intermolecular Forces Governing Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[5][6] For this compound, a solid crystalline powder at room temperature, the key interactions to consider are:

-

Crystal Lattice Energy (Solute-Solute): The energy required to break the intermolecular forces holding the this compound molecules together in their solid crystal lattice. The melting point of 79-81 °C suggests moderately strong forces.[3][4][7]

-

Solvation Energy (Solute-Solvent): The energy released when this compound molecules are surrounded and stabilized by solvent molecules.

The molecular structure of this compound allows for several types of intermolecular interactions:

-

London Dispersion Forces: These are weak, transient forces present in all molecules and are particularly significant for this compound due to its large, planar, and electron-rich aromatic system.[8][9] These forces are the primary mechanism for its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The presence of two electronegative nitrogen atoms introduces a permanent dipole moment to the molecule. This allows it to interact favorably with polar solvent molecules.[8][9]

-

Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to an electronegative atom (it cannot act as a hydrogen bond donor), the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor.[9] This interaction is critical for its solubility in protic solvents like alcohols.

The interplay of these forces dictates the compound's solubility profile across different solvent classes.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely published in readily accessible literature. However, qualitative descriptions and data from its close, more common isomer, 1,10-phenanthroline, provide valuable guidance.

Qualitative and Comparative Quantitative Data

The following table summarizes the known solubility characteristics. It is crucial to note that the quantitative values provided are for the 1,10-phenanthroline isomer and should be used as an informed estimate for this compound, as their structural similarities suggest a comparable, though not identical, solubility profile.

| Solvent Class | Solvent Example | This compound Qualitative Solubility | 1,10-Phenanthroline (Isomer) Quantitative Data | Dominant Solute-Solvent Interactions |

| Polar Protic | Ethanol | Soluble[4] | ~1 mg/mL[10] | Hydrogen Bonding, Dipole-Dipole, Dispersion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected to be soluble | ~30 mg/mL[10] | Dipole-Dipole, Dispersion |

| Polar Aprotic | Dimethyl Formamide (DMF) | Expected to be soluble | ~30 mg/mL[10] | Dipole-Dipole, Dispersion |

| Nonpolar Aromatic | Benzene | Soluble[4] | Data not available | Dispersion (π-π stacking) |

| Nonpolar Ethereal | Diethyl Ether | Soluble[4] | Data not available | Dipole-Dipole (weak), Dispersion |

| Aqueous Media | Water | Sparingly soluble[4] | 0.269 g/100 mL (as 1,10-phen)[11] | Dipole-Dipole, Hydrogen Bonding |

Note: The higher solubility in polar aprotic solvents like DMSO and DMF compared to protic solvents like ethanol for the 1,10-isomer is a common phenomenon for large organic molecules. While protic solvents can hydrogen bond, they also have strong solvent-solvent interactions that must be overcome.

Logical Framework for Solvent Selection

The choice of an appropriate solvent can be guided by a systematic consideration of the intermolecular forces at play. The following diagram illustrates this decision-making process.

Sources

- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]

- 2. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 230-46-6 [sigmaaldrich.com]

- 4. This compound CAS#: 230-46-6 [m.chemicalbook.com]

- 5. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Khan Academy [khanacademy.org]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

electronic and photophysical properties of 1,7-phenanthroline

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthroline isomers are a cornerstone of coordination chemistry and materials science, prized for their rigid, planar structure and potent metal-chelating capabilities. While 1,10-phenanthroline has been extensively studied, its isomer, this compound, presents unique electronic and steric properties that are increasingly being leveraged in specialized applications. This guide provides a detailed exploration of the electronic structure and photophysical behavior of the this compound core. We will delve into its synthesis, frontier molecular orbitals, absorption and emission characteristics, and excited-state dynamics. This document synthesizes experimental data with computational insights to offer a comprehensive resource for professionals in organic electronics, photocatalysis, and medicinal chemistry.

Introduction: The Strategic Significance of the 1,7-Nitrogen Configuration

Phenanthrolines are heterocyclic aromatic compounds containing two nitrogen atoms within a fused three-ring system.[1] Their primary utility stems from their role as bidentate ligands, forming stable complexes with a vast range of metal ions.[2][3] The specific arrangement of the nitrogen atoms in each isomer dictates its coordination geometry, symmetry, and electronic properties, leading to distinct applications.

Unlike the highly symmetric and widely used 1,10-phenanthroline, the asymmetric placement of nitrogen atoms in this compound imparts a different set of characteristics. This asymmetry can influence the electronic distribution within the molecule and the steric environment around a coordinated metal center, offering unique opportunities for tuning the properties of resulting complexes or materials. While less explored than its 1,10-counterpart, this compound and its derivatives are emerging as critical components in fields requiring tailored electronic properties, such as hole-blocking materials in Organic Light-Emitting Diodes (OLEDs).[4][5]

Caption: Logical relationship between nitrogen atom placement and resulting molecular properties in phenanthroline isomers.

Synthesis of this compound and its Derivatives

The development of efficient and selective synthetic routes is crucial for exploring the potential of this compound. Historically, methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an activated methylene group, have been employed. More recently, modern synthetic strategies prioritize efficiency and molecular diversity.

A particularly effective approach is the one-pot, multicomponent reaction (MCR) based on the aza-Diels-Alder (Povarov) reaction.[4] This method allows for the facile synthesis of various this compound derivatives by reacting 1,3-diaminobenzene with different arylaldehydes and phenylacetylenes.[4] The reaction proceeds with high site-selectivity, yielding the desired 1,7-isomer without contamination from other potential products like 1,9-anthrazoline.[4] This synthetic flexibility is paramount for tuning the material's properties by introducing various substituents onto the core structure.[4]

Caption: Workflow for the multicomponent synthesis of this compound derivatives.[4]

Electronic Properties

Molecular Structure and Frontier Orbitals

The electronic behavior of this compound is governed by its π-conjugated aromatic system.[6] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily of π and π* character, respectively, distributed across the fused ring skeleton.[6][7] The energy difference between these frontier orbitals, the HOMO-LUMO gap, dictates the molecule's fundamental absorption and emission properties.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these properties. For the parent this compound, the HOMO-LUMO gap is relatively large, classifying it as an insulator.[8] However, the strategic addition of electron-donating or electron-withdrawing groups through synthesis can significantly alter the energy levels of these orbitals.[3][8] This tuning of the electronic structure is the key to its application in organic semiconductors. For instance, introducing electron-withdrawing cyanide groups can lower the LUMO energy, narrowing the HOMO-LUMO gap and shifting the molecule into the semiconductor range.[8]

Electronic Transitions

The absorption of light by this compound promotes an electron from a lower energy orbital to a higher energy one. The primary electronic transitions observed in its UV-Vis spectrum are π→π* transitions within the aromatic system.[9] In metal complexes, additional transitions can occur, most notably metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to the π* orbitals of the phenanthroline ligand.[10][11][12] These MLCT transitions are often responsible for the vibrant colors and rich photophysical properties of such complexes.

Photophysical Properties

Absorption Spectroscopy

The UV-Vis absorption spectrum of unsubstituted this compound, like other phenanthroline isomers, is characterized by strong absorption bands in the ultraviolet region. The free ligand typically exhibits an absorbance peak around 267 nm, corresponding to the π→π* electronic transition. In substituted derivatives, additional bands may appear, and the position of these bands can be modulated by the electronic nature of the substituents.[9] Upon coordination to a metal ion, a slight red-shift (bathochromic shift) of this intraligand band is often observed.

Emission Spectroscopy

While the parent this compound is not strongly luminescent, its derivatives can exhibit significant fluorescence.[9] For example, 6,7-dihydrodibenzo[b,j][5][13] phenanthroline derivatives show emission in the 350-480 nm region (violet-to-blue).[9] The emission wavelength is highly sensitive to the molecular structure and its environment.

In metal complexes, emission often originates from the decay of an excited MLCT state.[12] This phosphorescence is typically observed at longer wavelengths (lower energy) compared to the ligand's intrinsic fluorescence and has a much longer lifetime. The heavy metal atom facilitates intersystem crossing (ISC) from the initial singlet excited state to a triplet excited state, from which emission occurs.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For this compound derivatives, this value can be significant and is calculated relative to a known standard like anthracene.[9] For example, certain dihydrodibenzo derivatives have reported quantum yields ranging from 0.04 to 0.25.[9]

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent derivatives, lifetimes are typically on the nanosecond scale. In phosphorescent metal complexes, the lifetimes are much longer, often extending into the microsecond range, due to the spin-forbidden nature of the triplet-to-singlet decay.[14]

| Property | Description | Typical Values / Characteristics |

| Absorption (λmax,abs) | Wavelength of maximum light absorption. | ~267 nm for free ligand (π→π*); varies with substitution.[9] |

| Emission (λmax,em) | Wavelength of maximum light emission. | 350-480 nm for fluorescent derivatives.[9] |

| Stokes Shift | Difference in energy between absorption and emission maxima. | Good Stokes shifts are observed for fluorescent derivatives.[9] |

| Quantum Yield (Φ) | Efficiency of photon emission. | 0.04 - 0.25 for some fluorescent derivatives.[9] |

| Excited-State Lifetime (τ) | Duration of the excited state. | Nanoseconds (fluorescence) to microseconds (phosphorescence).[14] |

Table 1: Summary of Key Photophysical Parameters for this compound Systems.

Excited-State Dynamics

Upon photoexcitation, a molecule can undergo several competing relaxation processes. Understanding these dynamics is critical for designing efficient photocatalysts or OLED materials. Ultrafast spectroscopic techniques, such as transient absorption (TA) spectroscopy, are used to probe these processes on femtosecond to nanosecond timescales.[15][16]

Key dynamic processes include:

-

Intramolecular Charge Transfer (ICT): In donor-acceptor substituted systems, excitation can lead to a transfer of electron density from the donor to the acceptor part of the molecule.[8][15]

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). This is particularly efficient in complexes with heavy metals like Ru(II) or Ir(III), leading to the population of the phosphorescent 3MLCT state.[15][17]

-

Solvent Relaxation: The excited state can be stabilized or quenched by interactions with solvent molecules, which can significantly alter emission properties and lifetimes.[17][18]

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for a phenanthroline-based system.

Experimental Methodologies

Accurate characterization of electronic and photophysical properties relies on a suite of spectroscopic techniques. The protocols described here represent self-validating systems for obtaining reliable data.

Protocol: UV-Vis Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).

-

Methodology:

-

Preparation: Prepare a stock solution of the this compound compound in a spectroscopic-grade solvent (e.g., methanol, acetonitrile). Prepare a series of dilutions to create solutions of known concentrations (typically in the 10-5 to 10-6 M range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank reference.

-

Measurement: Record the absorption spectrum of each diluted solution across a relevant wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the λmax values from the spectra. Use the Beer-Lambert law (A = εcl) by plotting absorbance (A) at λmax versus concentration (c) to calculate the molar extinction coefficient (ε). The linearity of this plot validates the data.

-

Protocol: Steady-State Fluorescence Spectroscopy

-

Objective: To determine the wavelengths of maximum emission (λem) and the relative fluorescence quantum yield (ΦF).

-

Methodology:

-

Preparation: Prepare dilute solutions of the sample and a reference standard with a known quantum yield (e.g., anthracene or quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Measurement: Record the absorption of each solution. Then, using a spectrofluorometer, record the emission spectrum of the blank solvent, the reference standard, and the sample, all excited at the same wavelength.

-

Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Applications in Research and Development

The distinct properties of this compound derivatives make them valuable in several high-technology fields:

-

Organic Electronics (OLEDs): Due to their high thermal stability and suitable HOMO/LUMO energy levels, tetraaryl 1,7-phenanthrolines are being developed as superior hole-blocking and electron-transporting materials, contributing to the efficiency and lifespan of OLED devices.[4][5]

-

Photocatalysis: Metal complexes of phenanthroline derivatives are gaining attention as photosensitizers that can absorb light to drive chemical reactions, such as the reduction of CO₂ or the production of hydrogen from water. The specific isomer and substitution pattern can dramatically affect photocatalytic activity.

-

Drug Development and Theranostics: The ability of phenanthrolines to coordinate with metal ions and interact with biological molecules like DNA makes them promising candidates for anticancer drugs.[19][20] Their luminescent properties also allow for their use in bio-imaging and as agents for photodynamic therapy (PDT), where they generate reactive singlet oxygen to kill cancer cells upon light activation.[12][21]

Conclusion and Future Outlook

This compound represents a versatile and somewhat underexplored platform for the design of advanced functional materials. Its unique asymmetric structure provides a distinct advantage for fine-tuning electronic and steric properties compared to its more common isomers. The continued development of efficient, selective synthetic methods will undoubtedly accelerate its adoption. Future research will likely focus on integrating this compound into more complex systems for applications in organic photovoltaics, targeted cancer therapies, and advanced chemical sensing. The interplay between computational modeling and experimental validation will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold.

References

-

Facile Synthesis of this compound Derivatives and Evaluation of Their Properties as Hole-Blocking Materials in Organic Light-Emitting Diodes. (2022). Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved January 3, 2026, from [Link]

-

Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][5] Phenanthroline-Based Organic Semiconductors. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Fluorescent emission spectra of phenanthroline (Excited at...). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Probing the excited state dynamics of a prototypical copper(I)-phenanroline complex. (2015). Optics InfoBase. Retrieved January 3, 2026, from [Link]

-

Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. (2021). Photochemistry and Photobiology. Retrieved January 3, 2026, from [Link]

-

Understanding the Applications of Phenanthroline Derivatives in Material Science. (n.d.). Tejahn. Retrieved January 3, 2026, from [Link]

-

Ultrafast excited-state dynamics and “three-in-one” phototheranostic properties of a phenanthroline-carbolong photosensitizer. (2025). Chemical Science. RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Excited-state structure of copper phenanthroline-based photosensitizers. (2021). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

A spectroscopic and computational study on the effects of methyl and phenyl substituted phenanthroline ligands on the electronic. (2005). Dalton Transactions. RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Excited State Dynamics of Isocyano Rhenium(I) Phenanthroline Complexes from Time-Resolved Spectroscopy. (2019). ChemPhysChem. PubMed. Retrieved January 3, 2026, from [Link]

-

A spectroscopic and computational study on the effects of methyl and phenyl substituted phenanthroline ligands on the electronic structure of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide. (2005). Dalton Transactions. PubMed. Retrieved January 3, 2026, from [Link]

-

A COMPUTATIONAL STUDY ON A SERIES OF PHENANTHRENE AND PHENANTHROLINE BASED POTENTIAL ORGANIC PHOTOVOLTAICS. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(III) complexes. (2025). RSC Advances. RSC Publishing. Retrieved January 3, 2026, from [Link]

-

UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c)... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. (2022). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Phenanthroline - A Versatile Ligand for Advanced Functional Polymeric Materials. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Excited-state dynamics of [Mn(im)(CO)3(phen)]+. (n.d.). AIP Publishing. Retrieved January 3, 2026, from [Link]

-

Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (n.d.). Chemical Reviews. ACS Publications. Retrieved January 3, 2026, from [Link]

-

Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes. (2025). RSC Advances. NIH. Retrieved January 3, 2026, from [Link]

-

Comprehensive Structural, Electronic, and Biological Characterization of fac-[Re(CO)3(5,6-epoxy-5,6-dihydro-1,10-phenanthroline)Br]: X-Ray, Aromaticity, Electrochemistry, and HeLa Cell Viability. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. (n.d.). HKU Scholars Hub. Retrieved January 3, 2026, from [Link]

-

Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][10]Phenanthroline and Derivatives. (2022). MDPI. Retrieved January 3, 2026, from [Link]

-

An expeditious synthesis of 6,7-dihydrodibenzo[b,j][5][13] phenanthroline derivatives as fluorescent materials. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

(PDF) A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of Tris- 1,10-phenanthroline iron(ii) chloride. (2011). YouTube. Retrieved January 3, 2026, from [Link]

-

Synthesis of Phenanthroline Complexes. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. (2021). MDPI. Retrieved January 3, 2026, from [Link]

-

New insights into the structural diversity of this compound in the reaction with dimethyltin(IV) dichloride. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Tuning optical properties of phenanthroline derivatives through varying excitation wavelength and pH values. (n.d.). Journal of Materials Chemistry C. RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents. (2024). PMC. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][1,7] Phenanthroline-Based Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectroscopic and computational study on the effects of methyl and phenyl substituted phenanthroline ligands on the electronic structure of Re(i) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Excited State Dynamics of Isocyano Rhenium(I) Phenanthroline Complexes from Time-Resolved Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrafast excited-state dynamics and “three-in-one” phototheranostic properties of a phenanthroline-carbolong photosensitizer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00013K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Probing the excited state dynamics of a prototypical copper(I)-phenanroline complex (February 16, 2015) · Agenda (Indico) [indico.fysik.su.se]

- 18. nano.sfedu.ru [nano.sfedu.ru]

- 19. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery, History, and Application of Phenanthroline Isomers

Foreword: The Architectural Nuance of a Heterocycle

In the vast landscape of heterocyclic chemistry, few molecules offer the structural rigidity, coordinative versatility, and functional tuneability of phenanthroline.[1][2] While 1,10-phenanthroline is a cornerstone of coordination chemistry, its structural isomers—though less celebrated—present unique electronic and steric properties that are increasingly vital in modern materials science and drug discovery.[3][4] This guide eschews a conventional review format. Instead, it is structured to provide a foundational narrative, moving from historical discovery to the practicalities of synthesis and characterization, and culminating in an exploration of the functional consequences of isomeric variation. It is designed for the practicing researcher who requires not just facts, but a causal understanding of why these isomers behave as they do and how their distinct properties can be leveraged for advanced applications.

Part 1: A Tale of Three Isomers - Discovery and Foundational Chemistry

The story of phenanthroline is fundamentally linked to the development of coordination chemistry. The journey began not with the isolation of the ligand itself, but with the observation of its profound affinity for metal ions.

The Archetype: 1,10-Phenanthroline

The discovery of 1,10-phenanthroline (often abbreviated as phen) is credited to Blau in 1898, who noted its remarkable ability to form a deep red complex with ferrous iron, a complex later named "ferroin".[4] This observation was pivotal, as the intensity and stability of the color provided one of the first highly sensitive methods for the photometric determination of iron.[4][5] Ferroin's utility extended beyond simple analysis; its reversible color change upon oxidation from the red Fe(II) complex to a light-blue Fe(III) complex established it as a premier redox indicator with a high standard potential (+1.06 V).[5]

The structural basis for this stability lies in the arrangement of its nitrogen atoms. As a planar, rigid tricycle, the two nitrogen atoms at the 1 and 10 positions are perfectly poised to act as a bidentate "pincer," forming a stable five-membered chelate ring with a metal ion.[2][6] This structural arrangement is the key to its ubiquitous role in forming stable complexes with a vast range of transition metals.[1][5]

The Less-Explored Cousins: 1,7- and 4,7-Phenanthroline

Structurally isomeric phenanthrolines, such as the 1,7- and 4,7- derivatives, were recognized later.[4] These isomers, sometimes referred to as meta- and para-phenanthroline respectively, were historically less explored, primarily due to a lack of efficient and selective synthetic methods.[3] Unlike the pre-organized chelation site in 1,10-phenanthroline, the nitrogen atoms in these isomers are more distant, which fundamentally alters their coordination behavior. This structural difference is not a flaw but a feature, opening avenues for creating unique coordination polymers and materials where the ligands act as bridging units rather than simple chelators.

Part 2: Synthesis - From Classic Reactions to Modern Strategies

The accessibility of phenanthroline isomers is dictated by the efficiency of their synthesis. While classic methods are robust, modern chemistry has introduced more versatile and selective routes.

The Skraup Reaction: A Classic Route to 1,10-Phenanthroline

The traditional and most common synthesis of 1,10-phenanthroline involves two successive Skraup reactions.[7][8][9] This method uses glycerol and o-phenylenediamine as starting materials.[7] The causal chain of events is as follows:

-

Acrolein Formation: Sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein.

-

Michael Addition & Cyclization: The amine group of o-phenylenediamine attacks the acrolein in a Michael addition. Subsequent acid-catalyzed cyclization and dehydration form the first pyridine ring.

-

Oxidation: An oxidizing agent, traditionally arsenic acid or nitrobenzene, is required to aromatize the newly formed ring.[8]

-

Second Skraup Reaction: The resulting intermediate undergoes a second Skraup reaction with another molecule of glycerol to construct the second pyridine ring, yielding 1,10-phenanthroline.

Experimental Protocol: Synthesis of 1,10-Phenanthroline

-

Warning: This reaction uses corrosive and toxic reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 8-aminoquinoline (1 mole).

-

Reagent Addition: Add concentrated sulfuric acid (3 moles) cautiously while cooling the flask in an ice bath. Add arsenic acid (1.5 moles) as the oxidizing agent.

-

Glycerol Addition: Heat the mixture to 140°C. Add glycerol (3.5 moles) dropwise from the dropping funnel over 2-3 hours, maintaining the temperature.

-

Reaction Completion: After the addition is complete, continue heating for an additional 3 hours.

-

Work-up: Cool the mixture and pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution until the solution is basic. The phenanthroline will precipitate.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol or purify by steam distillation.

Modern Approaches to Isomer-Specific Synthesis

The synthesis of other isomers requires different strategies, as the Skraup reaction is not suitable.

1,7-Phenanthroline Derivatives via Aza-Diels-Alder Reaction

Recent advances have enabled the facile, one-pot synthesis of this compound derivatives via a multicomponent reaction based on the aza-Diels-Alder (Povarov) reaction.[3] This method offers significant advantages in creating molecular diversity.

-

Rationale: This approach involves the reaction of a 1,3-diaminobenzene with an arylaldehyde and an alkyne in the presence of an activator (e.g., BF₃·OEt₂) and an oxidant (e.g., DDQ).[3] The reaction proceeds with high site-selectivity, yielding the this compound scaffold without contamination from other isomers.[3] This strategy is particularly valuable for generating libraries of substituted 1,7-phenanthrolines for applications like organic light-emitting diodes (OLEDs).[3]

4,7-Phenanthroline Derivatives via Condensation

The synthesis of the 4,7-phenanthroline core often involves the condensation of ortho-phenylenediamine derivatives with reagents like Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent treatment with phosphoryl chloride to yield chloro-substituted phenanthrolines.[10] These halogenated intermediates, such as 4,7-dichloro-1,10-phenanthroline, are versatile precursors for further functionalization through nucleophilic aromatic substitution, allowing the introduction of various amino or alkoxy groups.[10][11]

Part 3: Characterization and Structural Elucidation

Unambiguous identification of phenanthroline isomers and their metal complexes is critical. A combination of spectroscopic and crystallographic techniques provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for structural verification in solution. The symmetry of the phenanthroline isomer dictates the complexity of its NMR spectrum.

-

1,10-Phenanthroline: Due to its C₂ᵥ symmetry, the ¹H NMR spectrum of unsubstituted 1,10-phenanthroline is relatively simple, showing four signals for the eight aromatic protons in the 7.5-9.2 ppm range.[12] Upon coordination to a metal ion, these signals typically shift downfield due to the deshielding effect of the metal center.[12]

-

Isomer Differentiation: Different isomers will exhibit distinct splitting patterns and chemical shifts, allowing for their unambiguous identification. 2D NMR techniques like COSY and J-resolved spectroscopy can be employed to resolve complex spectra, especially for substituted derivatives or in cases where multiple conformers exist in solution.[13]

| Proton Assignment (1,10-Phenanthroline) | Typical ¹H Chemical Shift (δ, ppm in CDCl₃) | Characteristic Splitting |

| H-2, H-9 | ~9.19 | Doublet of doublets (dd) |

| H-4, H-7 | ~8.11 | Doublet of doublets (dd) |

| H-3, H-8 | ~7.55 | Doublet of doublets (dd) |

| H-5, H-6 | ~7.66 | Multiplet (m) |

| Data derived from representative spectra.[14] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of phenanthroline isomers and their metal complexes.[15][16]

-

Causality in Coordination: Crystallography reveals precise bond lengths, bond angles, and coordination geometries. For instance, in palladium(II) complexes of 1,10-phenanthroline, X-ray structures have confirmed a square-planar geometry around the metal center.[15][17] It can also reveal subtle distortions from ideal geometries and the nature of intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.[18][19]

Protocol: Sample Preparation for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Vapor diffusion, where a precipitant (a solvent in which the compound is insoluble) is slowly diffused into a solution of the compound, is another common technique.[15]

-

Solvent Selection: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. For palladium-phenanthroline complexes, vapor diffusion of ether into an acetonitrile solution has proven effective.[15]

-